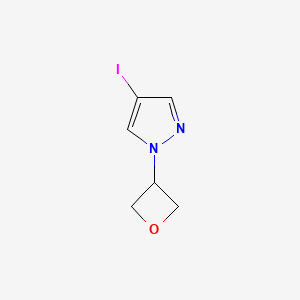

4-iodo-1-(oxetan-3-yl)-1H-pyrazole

Übersicht

Beschreibung

4-Iodo-1-(oxetan-3-yl)-1H-pyrazole is a chemical compound characterized by the presence of an iodine atom attached to a pyrazole ring, which is further substituted with an oxetane group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-1-(oxetan-3-yl)-1H-pyrazole typically involves the iodination of a pyrazole precursor followed by the introduction of the oxetane group. One common method includes the use of iodine and a suitable oxidizing agent to achieve iodination. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The iodine atom at the 4-position of the pyrazole ring undergoes nucleophilic substitution under specific conditions. Key reagents and outcomes include:

Reagents and Conditions

-

Amines/Thiols/Alkoxides : Reactions in polar solvents (e.g., DMSO, DMF) yield substituted pyrazoles via SNAr (nucleophilic aromatic substitution) or metal-catalyzed pathways .

-

Alcohols : CuI-catalyzed coupling with alcohols (e.g., allyl alcohol) under microwave irradiation (130°C, 1 h) in the presence of 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%) provides 4-alkoxypyrazoles .

| Substrate | Reagent | Catalyst/Ligand | Conditions | Product (Yield) | Source |

|---|---|---|---|---|---|

| 4-Iodo-1H-pyrazole | Allyl alcohol | CuI/L4 | 130°C, 1 h (MW) | 4-Allyloxypyrazole (66%) |

Cross-Coupling Reactions

The iodine atom participates in transition-metal-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling

Pd(PPh3)4 facilitates coupling with aryl/alkyl boronic acids in 1,4-dioxane (100°C, K3PO4), yielding biaryl or alkyl-substituted pyrazoles .

| Boronic Acid | Catalyst | Base | Solvent | Product (Yield) | Source |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane | 4-Phenylpyrazole (94%) |

Oxetane Ring Reactivity

The oxetane ring undergoes ring-opening and functionalization:

Acid-Catalyzed Ring-Opening

Protic acids (e.g., H2SO4) or nucleophiles (e.g., water) cleave the oxetane ring to form diols or derivatives .

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| H2O/H+ | Reflux | 3-(Pyrazolyl)propane-1,3-diol |

Cyclization Reactions

The oxetane group participates in intramolecular cyclization with electrophilic substituents (e.g., triflates) to form fused heterocycles .

Oxidation and Reduction

-

Oxidation : Hydrogen peroxide or KMnO4 oxidizes the pyrazole ring, forming hydroxylated derivatives.

-

Reduction : NaBH4/LiAlH4 reduces the oxetane ring under anhydrous conditions, yielding tetrahydrofuran analogs.

Regioselectivity and Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Iodo-1-(oxetan-3-yl)-1H-pyrazole has shown potential in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives are widely recognized for their pharmacological properties, including:

- Anticancer Activity: Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In studies, it demonstrated low IC50 values against human breast adenocarcinoma (MCF7) and hepatocellular carcinoma (HepG2) cell lines, suggesting its potential as an anticancer agent.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | 0.39 |

| This compound | HepG2 | 0.45 |

- Antimicrobial Activity: The compound has been evaluated for its antibacterial properties against Gram-positive and Gram-negative bacteria. It exhibited moderate antibacterial activity with effective inhibition concentrations around 100 µg/mL.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 10 |

Agrochemicals

The compound's structural features make it suitable for development in agrochemical applications. Its ability to inhibit specific biological pathways can be leveraged to create herbicides or pesticides that target unwanted plant growth or pests without affecting crops.

A patent has been filed regarding the use of pyrazole derivatives as herbicides, indicating a growing interest in their application for agricultural purposes .

Materials Science

In materials science, this compound can serve as a building block for synthesizing new materials with tailored properties. Its unique oxetane structure allows it to participate in polymerization processes, potentially leading to the development of advanced polymers and coatings with specific functionalities .

Case Study on Anticancer Efficacy

A recent study focused on modifying the oxetane ring of pyrazole compounds to enhance their cytotoxicity against MCF7 cells. The findings indicated that specific structural optimizations could lead to more potent anticancer agents.

Case Study on Antimicrobial Properties

In a comparative analysis, derivatives of this compound exhibited enhanced antibacterial activity when combined with traditional antibiotics, suggesting potential for synergistic effects in clinical applications .

Wirkmechanismus

The mechanism of action of 4-iodo-1-(oxetan-3-yl)-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and oxetane group can participate in binding interactions, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Iodo-1-(oxetan-3-yl)-1H-imidazole

- 4-Iodo-1-(oxetan-3-yl)-piperidine

Uniqueness

4-Iodo-1-(oxetan-3-yl)-1H-pyrazole is unique due to its specific combination of an iodine atom and an oxetane group attached to a pyrazole ring. This structural arrangement imparts distinct chemical and biological properties compared to similar compounds, making it valuable for targeted applications in research and industry.

Biologische Aktivität

4-Iodo-1-(oxetan-3-yl)-1H-pyrazole is a compound of interest due to its potential biological activities, particularly in pharmacology. Pyrazole derivatives have been extensively studied for their diverse biological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The structure of this compound features an iodine atom at the 4-position of the pyrazole ring and an oxetane moiety, which may influence its reactivity and biological properties. This compound belongs to a class of substituted pyrazoles that have shown significant promise in medicinal chemistry.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit notable anti-inflammatory properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study involving various pyrazole derivatives, certain compounds demonstrated up to 93% inhibition of IL-6 at concentrations as low as 10 µM compared to standard drugs like dexamethasone .

Table 1: Inhibition of Cytokines by Pyrazole Derivatives

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |

|---|---|---|---|

| Dexamethasone | 76 | 86 | 1 |

| Compound A | 61 | 76 | 10 |

| Compound B | 85 | 93 | 10 |

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been documented. Compounds were tested against various bacterial strains and fungi. Notably, some derivatives showed promising results against Escherichia coli and Staphylococcus aureus, with minimal inhibitory concentrations comparable to established antibiotics .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Target Organism | MIC (µg/mL) | Comparison Drug |

|---|---|---|---|

| Compound C | E. coli | 40 | Ampicillin |

| Compound D | S. aureus | 20 | Norfloxacin |

| Compound E | Candida albicans | 15 | Griseofulvin |

Anticancer Activity

The anticancer potential of pyrazole derivatives is another area of active research. Certain studies have highlighted the ability of these compounds to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .

Case Study: Evaluation of Anticancer Effects

A recent study assessed the cytotoxic effects of several pyrazole derivatives on human cancer cell lines. The results indicated that compounds with structural modifications similar to those found in this compound exhibited IC50 values in the nanomolar range, demonstrating significant potency against cancer cells.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring or the introduction of different substituents can significantly affect their pharmacological profiles. For instance, halogen substitutions have been shown to enhance anti-inflammatory and antimicrobial activities while maintaining low toxicity levels .

Table 3: Structure-Activity Relationships for Pyrazole Derivatives

| Substituent Position | Substituent Type | Effect on Activity |

|---|---|---|

| 4 | Iodine | Increased potency |

| 5 | Methyl | Enhanced selectivity |

| Oxetane | Cyclic ether | Improved stability |

Eigenschaften

IUPAC Name |

4-iodo-1-(oxetan-3-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2O/c7-5-1-8-9(2-5)6-3-10-4-6/h1-2,6H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOWQPQKVPJLABD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)N2C=C(C=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.